(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol
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Overview
Description
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring with a methanol group
Scientific Research Applications
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development due to its ability to form stable covalent bonds with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the compound is combustible, and its vapors may form explosive mixtures with air . Containers may explode when heated .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Cellular Effects
A compound with a similar structure, 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, has been shown to exhibit high gibberellin-like activity, influencing plant growth .
Molecular Mechanism
The trifluoromethyl group has been shown to play an important role in the trifluoromethylation of carbon-centered radical intermediates .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The phenyl ring is then introduced via a coupling reaction, followed by the addition of the methanol group through a reduction reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The diazirine ring can be reduced to form a more stable amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)aldehyde or (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzene: Lacks the methanol group, making it less versatile in certain applications.
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine: Contains an amine group instead of a methanol group, which can alter its reactivity and binding properties.
Uniqueness
(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is unique due to the presence of both the diazirine ring and the methanol group, which provide a combination of reactivity and functional versatility. This makes it particularly useful in applications requiring precise molecular interactions and stable covalent modifications.
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-4,15H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZXCJOBNXZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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